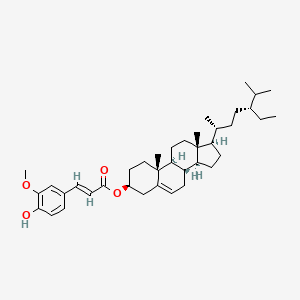

阿魏酸 β-谷甾醇酯

描述

Beta-Sitosteryl ferulate is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a derivative of beta-sitosterol, a phytosterol found in plants, and ferulic acid, a phenolic acid found in fruits and vegetables. The combination of these two compounds results in a molecule with unique properties that have been studied extensively in recent years.

科学研究应用

胆固醇调节

阿魏酸 β-谷甾醇酯对胆固醇吸收的影响已得到研究。Mattson、Grundy 和 Crouse(1982 年)发现,在含有富含胆固醇的食物中添加 β-谷甾醇会显着降低胆固醇吸收,从而降低血浆胆固醇水平 (Mattson 等人,1982 年)。

抗氧化和抗炎活性

Islam 等人(2009 年)的一项研究重点介绍了植物甾醇阿魏酸酯(包括阿魏酸 β-谷甾醇酯)的抗氧化和抗炎活性。他们证明了有效的自由基清除和脂质膜的抗氧化作用,与 α-生育酚相当。这表明在管理氧化应激和炎症相关疾病中具有潜在应用 (Islam 等人,2009 年)。

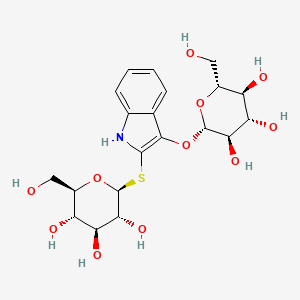

传统医学中的抗炎作用

含有阿魏酸-3-O-β-吡喃葡萄糖苷(阿魏酸 β-谷甾醇酯的衍生物)的西伯利亚花楸树皮在亚洲传统医学中得到应用。Yang 和 An(2014 年)的一项研究发现,该化合物抑制了细胞中促炎介质的产生,表明对炎症性疾病具有治疗潜力 (Yang & An, 2014)。

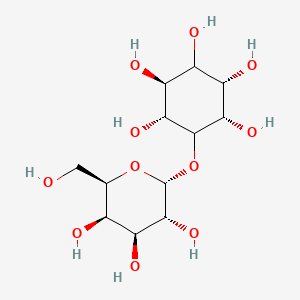

代谢和营养效应

Weber(1988 年)研究了谷甾醇 β-D-葡萄糖苷的代谢及其在大鼠中的营养作用。他们发现它没有被肠粘膜大量吸收,并且没有显着改变大鼠的身体或器官重量。这表明其安全性并且不干扰正常的代谢过程 (Weber, 1988)。

治疗应用

Hoang 等人(2021 年)的一项研究重点从链霉菌属中分离出 β-谷甾醇和阿魏酸 β-谷甾醇酯及其抗糖尿病作用。他们观察到对蛋白质酪氨酸磷酸酶 1B 的中等抑制作用,表明在糖尿病治疗中具有潜在应用 (Hoang 等人,2021 年)。

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSJNZGMHNWOS-OJJOFZOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872335 | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Sitosteryl ferulate | |

CAS RN |

286011-30-1, 4952-28-7 | |

| Record name | beta-Sitosteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286011301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sitosteryl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-SITOSTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Feruloyl-beta-sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

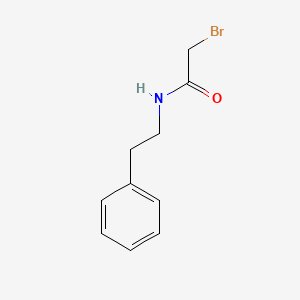

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sitosteryl ferulate?

A1: Sitosteryl ferulate has a molecular formula of C40H58O4 and a molecular weight of 602.87 g/mol.

Q2: Are there any characteristic spectroscopic data available for sitosteryl ferulate?

A2: While the provided research papers do not delve into detailed spectroscopic analysis, mass spectrometry has been instrumental in identifying sitosteryl ferulate in various studies. Researchers have identified characteristic ions at m/z 396 (M-194) in the mass spectra of sitosteryl ferulate and its acetate derivative, indicating the loss of a ferulic acid moiety. Additionally, a prominent ion at m/z 194, corresponding to the ferulic acid ion itself, has been observed. [, ]

Q3: What is known about the mechanism of action of sitosteryl ferulate in inhibiting inflammation?

A3: Research suggests that sitosteryl ferulate exerts anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome. This inflammasome is a multiprotein complex involved in the innate immune response, and its activation leads to the production of the pro-inflammatory cytokine IL-1β. While the exact mechanism of inhibition remains unclear, studies indicate that sitosteryl ferulate might achieve this by suppressing caspase-1 activity, an enzyme crucial for the activation of IL-1β. []

Q4: How does sitosteryl ferulate compare to other γ-oryzanol components in terms of its antioxidant activity?

A4: Studies using DPPH and chemiluminescence assays have shown that sitosteryl ferulate possesses free radical scavenging activity comparable to other γ-oryzanol components, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate. [, ]

Q5: Does sitosteryl ferulate show any potential in combating cancer?

A5: Although research is still in its early stages, some studies suggest that sitosteryl ferulate may have anti-cancer properties. For instance, sitosteryl ferulate, along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, has shown promising results in inhibiting the growth of colorectal cancer cells (HT-29 cell line) in vitro. []

Q6: Are there any studies suggesting the direct absorption of sitosteryl ferulate into the bloodstream?

A6: Yes, a recent study using chromatography-mass spectrometry analysis provided evidence for the presence of intact sitosteryl ferulate in the plasma of mice after oral administration of rice bran oil enriched with γ-oryzanol. This finding suggests that at least a portion of ingested sitosteryl ferulate can be directly absorbed by the intestine and enter the bloodstream. []

Q7: Does the structure of sitosteryl ferulate play a role in its bioactivity?

A7: While specific structure-activity relationship studies on sitosteryl ferulate are limited in the provided research, it's known that the presence of both the sterol moiety and the ferulic acid moiety is essential for its antioxidant activity. Studies comparing sitosteryl ferulate to its parent compounds (sitosterol and ferulic acid) have shown that the esterified form exhibits superior antioxidant activity. [, ]

Q8: What are the common methods for isolating sitosteryl ferulate from natural sources?

A8: Sitosteryl ferulate is typically isolated from rice bran oil, a byproduct of rice milling. Several methods have been employed for its extraction and purification, including:

- Solvent Extraction: This method involves using solvents like chloroform-methanol mixtures to extract the oil from rice bran, followed by further purification steps. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative scale form, has proven effective in isolating high-purity γ-oryzanol, which can then be further separated into its individual components, including sitosteryl ferulate. [, ]

Q9: How is sitosteryl ferulate typically quantified in samples?

A9: Several analytical techniques have been used to quantify sitosteryl ferulate in various matrices:

- High-Performance Liquid Chromatography (HPLC): This is the most widely used method, often coupled with ultraviolet (UV) detection. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for the identification and quantification of sitosteryl ferulate, particularly after derivatization into its trimethylsilyl ether. [, ]

- Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC or GC-MS, offers a simple and cost-effective way to separate and quantify sitosteryl ferulate, especially in combination with UV spectroscopy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)

![[(1S,2R,3R,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1243230.png)

![(S)-N-[(S)-2-(2-Amino-thiazol-4-yl)-1-((1S,2R,3S)-1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1243242.png)

![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)